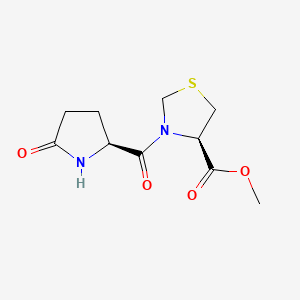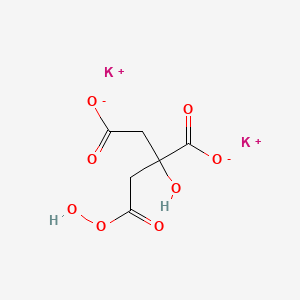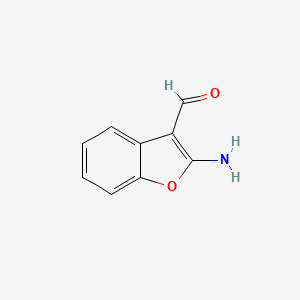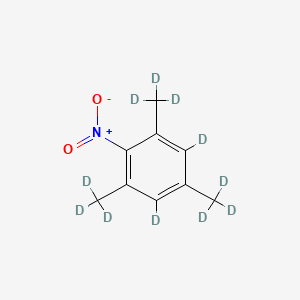
2-(Chloromethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethoxy)ethanol is a chlorinated ether alcohol . It is also known as Ethanol, 2-(chloromethoxy)- . It has a molecular formula of C3H7ClO2 and an average mass of 110.539 Da . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
2-(2-Chloroethoxy)ethanol is used as an intermediate for drugs such as PranedipineTartrate and LJP-920 . It is prepared from 2-(2-Chloroethoxy)ethanol, Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ . It has also been used in the synthesis of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal, quetiapine (an antipsychotic drug) and 2-(2-azidoethoxy)ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular formula of C3H7ClO2, an average mass of 110.539 Da, and a Monoisotopic mass of 110.013458 Da .Scientific Research Applications
Chemical Synthesis and Reactivity : 2-(Chloromethoxy)ethyl acetate, a derivative of 2-(Chloromethoxy)ethanol, is used in chemical reactions with alcohols, producing 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. This process involves a mechanism with the participation of a chloromethyl ether oxygen atom (Aitken, Rees, Suckling, & Wood, 1986).
Catalysis in Hydrogen Production : Research on ethanol's use in hydrogen production by redox processes has been conducted. Ethanol is decomposed at high temperatures, producing a gas stream mainly consisting of H2 and CO (Hormilleja, Durán, Plou, Herguido, & Peña, 2014).
Electrooxidation Studies : The electrooxidation of ethanol on a Pd electrode in alkaline media was studied, revealing that most ethanol is incompletely oxidized to acetate, with a low selectivity for complete oxidation to CO2 (Zhou, Wang, Lin, Tian, & Sun, 2010).
Photopatch Test Reactions : this compound derivatives were explored for their potential allergenic effects in the context of contact dermatitis (Przybilla, Ring, Galosi, & Dorn, 1984).
Dielectric Relaxation Studies : Studies on 2-(2-alkoxyethoxy)ethanol–water mixtures using time domain reflectometry have been conducted to understand the relaxation processes in these mixtures (Joshi, Hudge, Kumbharkhane, & Mehrotra, 2011).
Ovipositional Response in Insects : 2-chloro-ethanol was found to act as an ovipositional attractant and stimulant for certain fruit flies in laboratory bioassays (Fletcher & Watson, 1974).
Molecular Interaction Studies : Research on the interactions between 2-chloroaniline and substituted ethanols has been carried out to understand their molecular interactions (Sekhar, Gowrisankar, Venkatesulu, & Reddy, 2016).
Alternative Energy Sources : Ethanol has been explored as an alternative and renewable energy source in chemistry education, emphasizing its societal dimensions (Feierabend & Eilks, 2011).
Safety and Hazards
2-(Chloromethoxy)ethanol is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .
Properties
IUPAC Name |
2-(chloromethoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYXJHJNPWEKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










